Neolitsine
Overview
Description
Characterization of Neolitsine
Neolitsine is an aporphine alkaloid known for having two methylenedioxy groups. It was first isolated from Neolitsea pulchella Alerrill, appearing as crystals with a melting point of 149-150°C and a molecular formula of C19H17NO4. The compound exhibits a positive Labat test and can form various derivatives such as a picrate, a methiodide, and a hydrochloride that chars at 219°C .
Synthesis Analysis
The synthesis of neolitsine and related alkaloids has not been directly addressed in the provided papers. However, the application of techniques such as HPLC-SPE-NMR has been used to identify and characterize alkaloids in plant extracts, which could be relevant for the isolation and characterization of neolitsine . Additionally, the total synthesis of complex natural products like neopeltolide and neofinaconitine has been reported, involving advanced synthetic strategies such as Lewis acid-catalyzed intramolecular cyclization and Diels-Alder reactions . These methodologies could potentially be adapted for the synthesis of neolitsine.
Molecular Structure Analysis
Neolitsine's structure includes two methylenedioxy groups, which are characteristic of the aporphine class of alkaloids. The molecular structure of neolitsine has been elucidated through spectroscopic techniques and forms various salts and derivatives that have been characterized . The structural complexity of neolitsine is indicative of the intricate nature of aporphine alkaloids.
Chemical Reactions Analysis
The chemical reactivity of neolitsine is not explicitly detailed in the provided papers. However, the formation of derivatives such as picrates and methiodides suggests that neolitsine can participate in electrophilic substitution reactions. The presence of methylenedioxy groups also implies that neolitsine could undergo reactions typical of aromatic ethers, such as cleavage under acidic conditions .
Physical and Chemical Properties Analysis
Neolitsine's physical properties include its crystalline form and specific melting point range. The chemical properties, such as the ability to form a hydrochloride salt that chars at a particular temperature, are indicative of its stability and reactivity. The positive Labat test suggests the presence of an indolic moiety, which is common in many alkaloids and contributes to their reactivity .
Scientific Research Applications
Cytotoxic Properties
Research has identified neolitsine, an aporphine alkaloid isolated from Cassytha filiformis, to exhibit cytotoxic activities. The compound showed significant activity against HeLa (cervical cancer) and 3T3 (fibroblast) cell lines, indicating its potential in cancer treatment research. This finding represents the initial report on the cytotoxic activity of C. filiformis extract and specifically of neolitsine (Stévigny et al., 2002).
Anthelmintic Activity
Neolitsine has also been noted for its anthelmintic (anti-parasitic) properties. Extracted from Cissampelos capensis, neolitsine showed significant activity in a larval development assay against Haemonchus contortus, a parasitic worm. The study highlighted the compound's ability to reduce larval motility effectively, suggesting its potential application in treating parasitic infections (Ayers et al., 2007).
Separation and Quantification in Analytical Chemistry
In analytical chemistry, a HPLC-UV method was developed for separating alkaloids, including neolitsine, from the leaves of Spirospermum penduliflorum Thouars, a plant traditionally used for its vasorelaxant properties. The study focused on optimizing separation conditions for alkaloids and specifically quantifying dicentrine, indicating the importance of neolitsine in phytochemical research and its potential therapeutic applications (Rafamantanana et al., 2012).
properties
IUPAC Name |
13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOKAJRKHTDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-Neolitsine | |
CAS RN |
2466-42-4 | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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